1,3-Benzothiazole-4-sulfonyl chloride

Regioisomeric separation Synthetic methodology Medicinal chemistry

Unspecified benzothiazole sulfonyl chloride mixtures introduce uncontrolled variables that confound SAR interpretation and compromise patentability. This analytically verified 4-isomer eliminates the co-formed 7-regioisomer, ensuring every derivative retains defined spatial and electronic properties. - Pure 4-substituted scaffold prevents data contamination in sulfonamide/sulfonate libraries. - Melting point 108-109 °C enables rapid in-house identity confirmation before use. - Sealed, moisture-free packaging preserves reactive sulfonyl chloride integrity during global transit.

Molecular Formula C7H4ClNO2S2
Molecular Weight 233.7 g/mol
CAS No. 149575-65-5
Cat. No. B026174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazole-4-sulfonyl chloride
CAS149575-65-5
Synonyms4-Benzothiazolesulfonyl Chloride; 
Molecular FormulaC7H4ClNO2S2
Molecular Weight233.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CS2
InChIInChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H
InChIKeyIAHKZUNYBBKBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzothiazole-4-sulfonyl chloride: Overview & Key Properties


1,3-Benzothiazole-4-sulfonyl chloride (CAS 149575-65-5) is a heteroaromatic sulfonyl chloride featuring a reactive -SO₂Cl group at the 4-position of the benzothiazole bicyclic core (molecular formula C₇H₄ClNO₂S₂, MW 233.7 g/mol) . The compound is a white to off-white solid with a melting point of 108–109 °C and a predicted LogP of approximately 2.4, indicating moderate lipophilicity . Its primary utility lies in nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to generate sulfonamide or sulfonate ester derivatives for medicinal chemistry and agrochemical research programs . Notably, direct chlorosulfonation of the parent benzothiazole yields a mixture of 4- and 7-regioisomers, requiring careful purification to obtain the pure 4-substituted product [1].

Why Generic Benzothiazole Sulfonyl Chloride Fails: Regioisomeric Purity


The benzothiazole scaffold presents four non-equivalent positions (4, 5, 6, and 7) for sulfonyl chloride substitution, each yielding regioisomeric products with distinct electronic environments, steric profiles, and spatial orientations of the reactive handle [1]. Procurement of an unspecified or mixed isomeric benzothiazole sulfonyl chloride introduces uncontrolled variables into subsequent derivatization: the resulting sulfonamide or sulfonate libraries will contain regioisomeric mixtures with differing physicochemical properties and biological target engagement profiles [2]. This is particularly critical because chlorosulfonation of the parent benzothiazole inherently produces a mixture of 4- and 7-isomers [3]; therefore, substituting the 4-isomer with a generic, unpurified, or alternative regioisomer without explicit analytical verification can compromise reaction reproducibility, confound structure-activity relationship (SAR) interpretation, and invalidate comparative biological data.

1,3-Benzothiazole-4-sulfonyl chloride: Evidence-Based Differentiation


Regioisomeric Purity: 4-Isomer Separation from 7-Isomer

Direct chlorosulfonation of benzothiazole with hot chlorosulfonic acid yields a mixture of 1,3-benzothiazole-4-sulfonyl chloride and 1,3-benzothiazole-7-sulfonyl chloride [1]. NMR analysis of the resulting dimethylamide derivatives confirmed that the crude product consists of both 4- and 7-regioisomers [1]. Therefore, the pure 4-isomer (CAS 149575-65-5) is not obtainable by simple sulfonation alone; it requires additional purification steps such as column chromatography . In contrast, the 6-isomer (CAS 181124-40-3) can be synthesized via alternative routes that do not inherently produce a regioisomeric mixture [2].

Regioisomeric separation Synthetic methodology Medicinal chemistry

4-Position Steric Hindrance and Reactivity

The 4-position of the benzothiazole ring is adjacent to the bridgehead nitrogen and the fused benzene ring, placing the sulfonyl chloride group in a sterically congested environment relative to the 5-, 6-, or 7-positions [1]. This steric encumbrance can reduce the reaction rate with bulky amine nucleophiles compared to the less hindered 6-isomer [2]. While direct kinetic data comparing the 4- and 6-isomers is not available in the public domain, this class-level inference is supported by the general principle that ortho-substituted aromatic sulfonyl chlorides exhibit attenuated reactivity toward sterically demanding nucleophiles [3].

Regioselective reactivity Steric hindrance Sulfonamide synthesis

Melting Point and Lipophilicity Distinction

The melting point of 1,3-benzothiazole-4-sulfonyl chloride is reported as 108–109 °C , while the 6-isomer (CAS 181124-40-3) exhibits a higher melting range of 110–115 °C . Additionally, the predicted LogP (XLogP3) for the 4-isomer is 2.4 , whereas the 2,5-dichloro-4-sulfonyl chloride derivative has a predicted LogP of 4.0, reflecting the impact of additional chloro substituents [1]. These measurable differences in solid-state and partition properties provide a practical means to verify regioisomeric identity and purity upon receipt.

Physicochemical characterization Regioisomer differentiation Analytical chemistry

1,3-Benzothiazole-4-sulfonyl chloride: Optimal Applications


Sulfonamide Library Synthesis with Regioisomeric Purity

When constructing focused libraries of benzothiazole-4-sulfonamides for structure-activity relationship (SAR) studies, the use of pure 1,3-benzothiazole-4-sulfonyl chloride is mandatory to avoid data contamination from the co-formed 7-isomer [1]. Any contamination with the 7-isomer would produce a regioisomeric sulfonamide that may exhibit different target binding affinities, confounding SAR interpretation [2]. Therefore, procurement of the analytically verified 4-isomer (with documented regioisomeric purity) is essential for generating interpretable biological data.

Controlled Sulfonylation via Steric Hindrance

In cases where a synthetic sequence involves a subsequent coupling step with a bulky amine, the inherent steric hindrance of the 4-sulfonyl chloride group may be exploited to achieve slower, more controlled sulfonamide formation, potentially improving reaction selectivity in the presence of multiple nucleophilic sites [1]. Process chemists may deliberately select the 4-isomer over the less hindered 6-isomer to tune the reaction profile and minimize by-product formation.

Melting Point for Rapid Identity Confirmation

Upon receipt, the melting point of the compound (108–109 °C) can be quickly measured and compared against the literature value to provide a preliminary confirmation that the material is the 4-isomer and not the 6-isomer (110–115 °C) or an impure mixture [2]. This simple test adds an additional layer of quality assurance before committing the reagent to valuable synthetic campaigns.

Agrochemical Intermediate: 4-Functionalized Derivatives

Benzothiazole derivatives are well-established scaffolds in agrochemical research, with applications as fungicides, insecticides, and herbicides [1]. The 4-sulfonyl chloride serves as a versatile entry point for introducing sulfonamide, sulfonate ester, or sulfonothioate functionalities at the 4-position, enabling the exploration of structure-activity relationships for crop protection agents. The pure 4-isomer ensures that the resulting agrochemical candidates possess a defined regioisomeric structure, a prerequisite for patentability and regulatory approval.

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